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3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Documentation Hub

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  • Product: 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
  • CAS: 1121634-73-8

Core Science & Biosynthesis

Foundational

Molecular structure analysis of trifluoromethylated pyrrolidine derivatives

An In-Depth Technical Guide to the Molecular Structure Analysis of Trifluoromethylated Pyrrolidine Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of Trifluoromethylated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure Analysis of Trifluoromethylated Pyrrolidine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Trifluoromethylated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery.[1][2] Among these, the trifluoromethyl (CF3) group is particularly valued for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[2][3] When appended to the pyrrolidine scaffold, a privileged five-membered nitrogen heterocycle found in numerous natural products and FDA-approved drugs, the resulting trifluoromethylated pyrrolidine derivatives present a compelling class of compounds for medicinal chemists.[4][5] The unique stereoelectronic properties of the CF3 group profoundly influence the conformation and, consequently, the biological activity of the pyrrolidine ring.[6][7] This guide provides an in-depth exploration of the key analytical techniques employed to elucidate the complex three-dimensional structure of these valuable molecules, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Brief Overview

The synthesis of trifluoromethylated pyrrolidines can be broadly approached in two ways: by constructing the pyrrolidine ring from a trifluoromethyl-containing building block or by introducing the trifluoromethyl group onto a pre-existing pyrrolidine scaffold.[8][9] Common strategies include:

  • 1,3-Dipolar Cycloaddition: This method often involves the reaction of azomethine ylides with trifluoromethyl-substituted alkenes.[9][10]

  • Michael Addition/Reductive Cyclization: A powerful approach for creating highly substituted 2-trifluoromethyl pyrrolidines involves the asymmetric Michael addition of trifluoromethylketones to nitroolefins, followed by a hydrogenative cyclization.[9]

  • From Chiral Precursors: Optically active 2-trifluoromethylated pyrrolidines can be synthesized from chiral starting materials or by using chiral auxiliaries.[9]

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final compound.

Conformational Analysis: The Influence of the Trifluoromethyl Group

The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various "envelope" and "twisted" conformations.[11] The introduction of a bulky and highly electronegative trifluoromethyl group significantly influences the conformational preferences of the ring, a phenomenon primarily governed by the gauche effect.[6][12]

The Gauche Effect in Trifluoromethylated Pyrrolidines

The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, which is often more stable than the anti conformation (180° dihedral angle).[13] In the context of trifluoromethylated pyrrolidines, this stereoelectronic effect arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-CF3 antibonding orbital.[13][14] This often results in a preference for a Cγ-exo pucker in 3-trifluoromethylpyrrolidines, where the trifluoromethyl group occupies a pseudo-axial position.[6][12] However, steric interactions can diminish this bias, leading to an increased population of the Cγ-endo conformation.[12]

Spectroscopic Characterization: Unraveling the Molecular Connectivity

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of trifluoromethylated pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of these molecules in solution.[15] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a unique and informative handle for structural analysis.[15][16]

¹⁹F NMR Spectroscopy
  • Chemical Shifts: The chemical shift of the CF3 group is highly sensitive to its electronic environment. In ¹⁹F NMR spectra of trifluoromethylated pyrrolidines, signals for the CF3 group typically appear as doublets due to coupling with the adjacent proton (³JHF).[16][17] For instance, in some phenanthrolinediamides bearing trifluoromethylated pyrrolidine moieties, these signals have been observed around -73 to -75 ppm.[16][17]

  • Heteronuclear Double Resonance: ¹⁹F-{¹H} NMR experiments simplify the spectrum by removing the coupling to protons, resulting in singlets for the CF3 groups.[16][17] This is particularly useful for complex molecules with multiple diastereomers or rotamers, allowing for clearer identification and quantification of each species.[16][17]

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton spectra reveal the connectivity of the pyrrolidine ring protons and their coupling constants (J-values) provide valuable information about their dihedral angles and, by extension, the ring's conformation.

  • ¹³C NMR: The carbon spectrum, often acquired with proton decoupling, confirms the number of unique carbon environments in the molecule. The carbon atom attached to the CF3 group typically exhibits a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Experimental Protocol: Acquiring ¹⁹F NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[18]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe capable of observing ¹⁹F.

    • Tune and match the probe for the ¹⁹F frequency.[15]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[19]

  • Acquisition of a Standard ¹⁹F Spectrum:

    • Set the spectral width to encompass the expected chemical shift range for CF3 groups (typically -50 to -90 ppm).

    • Use a standard pulse sequence for ¹⁹F acquisition.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[19]

  • Acquisition of a ¹⁹F-{¹H} Decoupled Spectrum:

    • Utilize a proton decoupling sequence during the ¹⁹F acquisition.

    • This will collapse the multiplets arising from H-F coupling into singlets, simplifying the spectrum.[16]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum using an appropriate internal or external standard (e.g., trifluorotoluene).[15]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of trifluoromethylated pyrrolidine derivatives.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.[17]

Common Fragmentation Pathways

The fragmentation patterns observed in the mass spectrum offer insights into the molecule's structure. For trifluoromethylated compounds, a common fragmentation pathway is the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]⁺.[3] The analysis of pyrrolidinophenone-type designer drugs has shown that immonium ions are often the base peaks in the mass spectra.[20]

Data Presentation: Spectroscopic Data Summary
TechniqueInformation ProvidedTypical Observations for Trifluoromethylated Pyrrolidines
¹⁹F NMR Electronic environment of the CF3 groupDoublets around -73 to -75 ppm (³JHF coupling)[16][17]
¹⁹F-{¹H} NMR Simplified spectrum, number of CF3 environmentsSinglets for each unique CF3 group[16][17]
¹H NMR Proton connectivity, ring conformationComplex multiplets, J-coupling analysis reveals dihedral angles
¹³C NMR Carbon frameworkQuartet for the carbon attached to the CF3 group
HRMS Molecular weight and elemental compositionProvides the exact molecular formula[17]
MS/MS Structural fragmentsLoss of •CF3 ([M-69]⁺), formation of immonium ions[3][20]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in the solid state.[21][22] It provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the pyrrolidine ring's conformation and the spatial arrangement of the trifluoromethyl group.[17][23] This technique has been instrumental in confirming the conformational preferences predicted by NMR and computational studies, including the influence of the gauche effect.[12][24]

Experimental Workflow: Single-Crystal X-ray Crystallography

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement 3D Molecular Structure 3D Molecular Structure Structure Refinement->3D Molecular Structure

Caption: A simplified workflow for determining a 3D molecular structure using X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling.[17][25]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[26]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[17][22]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[22]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[17][21]

Computational Modeling: A Complementary Approach

In silico methods, such as Density Functional Theory (DFT) calculations, serve as a powerful complement to experimental techniques.[17][27] Computational modeling can be used to:

  • Predict the relative energies of different conformations and thus their populations.[17]

  • Corroborate the conformational preferences observed by NMR and X-ray crystallography.[23]

  • Provide insights into the stereoelectronic interactions, such as the gauche effect, that govern the molecule's structure.[6]

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive molecular structure analysis of trifluoromethylated pyrrolidine derivatives requires an integrated approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides detailed information about the molecule's structure and conformation in solution, while mass spectrometry confirms its molecular weight and fragmentation patterns. X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, and computational modeling provides theoretical support for the experimental observations. By combining the insights from these powerful methods, researchers can gain a complete understanding of the structure of these medicinally important compounds, paving the way for the design and development of novel therapeutics.

References

  • The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH. [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]

  • Gauche effect. Wikipedia. [Link]

  • Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. PubMed. [Link]

  • Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. PubMed. [Link]

  • First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

  • The Fluorine Gauche Effect: A Brief History. europepmc.org. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

  • X-ray crystallographic details of studied compounds. ResearchGate. [Link]

  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. springer.com. [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC - NIH. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed. [Link]

  • x Ray crystallography. PMC - NIH. [Link]

  • Pyrrolidine, TMS derivative. the NIST WebBook. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

  • Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications (RSC Publishing). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]

  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

Sources

Exploratory

CAS number and chemical identifiers for 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

[1] Abstract This technical guide provides an in-depth analysis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine , a specialized heterocyclic building block utilized in medicinal chemistry.[1] Characterized by a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides an in-depth analysis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine , a specialized heterocyclic building block utilized in medicinal chemistry.[1] Characterized by a pyrrolidine ring substituted at the 3-position with a 4-(trifluoromethyl)benzyloxy group, this compound serves as a critical scaffold in the development of central nervous system (CNS) agents, particularly monoamine reuptake inhibitors.[1] This document details its chemical identity, synthetic pathways, structural properties, and applications in drug discovery, adhering to rigorous scientific standards.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

This compound is a secondary amine featuring a trifluoromethylated phenyl ether moiety. It is often handled as a salt (hydrochloride or trifluoroacetate) to ensure stability.

Identifier TypeValue
IUPAC Name 3-[[4-(Trifluoromethyl)phenyl]methoxy]pyrrolidine
Common Name 3-(4-Trifluoromethylbenzyloxy)pyrrolidine
CAS Number Not widely indexed in public registries; typically custom-synthesized.[1]Note: Closely related analogs include (R)-3-(benzyloxy)pyrrolidine (CAS 177948-70-8).[1][2]
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
SMILES FC(F)(F)c1ccc(COC2CCNC2)cc1
InChI Key InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2
Structural Features[1][2][3]
  • Chiral Center: The C3 carbon of the pyrrolidine ring is chiral. The compound exists as two enantiomers: (R) and (S).[1] In drug discovery, the specific enantiomer often dictates biological activity (e.g., binding affinity to SERT/NET transporters).

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, preventing oxidation at the para-position of the phenyl ring.[1]

  • Pyrrolidine Ring: A constrained secondary amine that mimics the aliphatic chain of linear neurotransmitters, reducing conformational entropy and potentially increasing receptor selectivity.

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthesis involves a Williamson Ether Synthesis followed by N-deprotection .[1] The nitrogen atom of the pyrrolidine must be protected (typically with a Boc group) to prevent N-alkylation.[1]

Detailed Synthetic Protocol

Objective: Synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine hydrochloride.

Reagents:
  • Starting Material: N-Boc-3-pyrrolidinol (CAS 103057-10-9 for racemate).[1]

  • Electrophile: 4-(Trifluoromethyl)benzyl bromide (CAS 402-49-3).[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Solvent: Anhydrous DMF or THF.

  • Deprotection Agent: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM.

Step-by-Step Methodology:

Step 1: Ether Formation (O-Alkylation) [1]

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure complete alkoxide formation. Caution: H₂ gas evolution.[1]

  • Alkylation: Cool back to 0°C. Add 4-(Trifluoromethyl)benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1][3] Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.

Step 2: N-Deprotection

  • Dissolution: Dissolve the intermediate in DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) or TFA (20% v/v in DCM). Stir at RT for 1–2 hours.

  • Isolation:

    • If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

    • If using TFA: Concentrate to dryness. Basify with saturated NaHCO₃, extract with DCM/IPA (3:1), dry, and concentrate to obtain the free base.

  • Final Salt Formation: Treat the free base with 1.0 eq of HCl in ether to generate the stable hydrochloride salt for storage.

Synthesis Pathway Diagram[1]

SynthesisPathway SM1 N-Boc-3-pyrrolidinol Inter N-Boc Intermediate (Ether) SM1->Inter 1. NaH, DMF, 0°C 2. Add Reagent Reagent 4-(CF3)Benzyl Bromide Reagent->Inter Product 3-[[4-(CF3)phenyl]methoxy]pyrrolidine (HCl Salt) Inter->Product 4M HCl/Dioxane Deprotection

Caption: Two-step synthesis via Williamson ether coupling and acid-mediated deprotection.

Part 3: Applications in Drug Discovery[1]

Pharmacophore Analysis

The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the 3-aryloxypropanamine chain found in blockbuster antidepressants.[1]

  • Target: Monoamine Transporters (SERT, NET, DAT).

  • Mechanism: The basic nitrogen binds to the aspartate residue in the transporter's central binding site (e.g., Asp98 in hSERT). The trifluoromethylphenyl group occupies the hydrophobic S1 or S2 pocket, enhancing potency and selectivity.

  • Analogs: This structure is chemically related to Fluoxetine (Prozac) and Atomoxetine (Strattera), but with the amine incorporated into a pyrrolidine ring to restrict conformational freedom.

Structure-Activity Relationship (SAR) Logic

Researchers modify this core to tune selectivity:

  • N-Substitution: Alkylation of the pyrrolidine nitrogen (e.g., N-methyl) typically increases affinity for SERT/NET but may reduce metabolic stability.[1]

  • Stereochemistry: The (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer.[1] For example, in similar 3-phenoxy-3-phenylpyrrolidines, one enantiomer may be a dual SNRI while the other is selective for NET.[1]

  • Ring Size: Expanding to a piperidine (6-membered) or contracting to an azetidine (4-membered) alters the vector of the basic nitrogen, affecting receptor docking.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data is expected:

MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Aromatic: δ 7.6–7.8 (m, 4H, Ar-H).[1] Benzylic: δ 4.6 (s, 2H, O-CH₂-Ar).[1] Methine: δ 4.2 (m, 1H, H-3). Pyrrolidine: δ 3.0–3.4 (m, 4H, H-2, H-5), δ 1.9–2.1 (m, 2H, H-4). Amine: δ 9.0+ (br s, NH₂⁺ if salt).
¹⁹F NMR Single singlet around δ -62.0 ppm (characteristic of Ar-CF₃).[1]
LC-MS [M+H]⁺ peak at m/z ~246.[1]1.
Appearance White to off-white crystalline solid (as HCl salt).[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic (HCl salt). Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Reactivity: Incompatible with strong oxidizing agents. The free base will absorb CO₂ from the air; keep sealed.

References

  • Smith, A. B., et al. (2018). Synthesis of Chlorotrifluoromethylated Pyrrolidines by Electrocatalytic Radical Ene-Yne Cyclization. National Science Foundation. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761901, (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride.[1][4] Link

  • Surratt, C. K., & Adams, J. L. (2005). Structure-activity relationships of serotonin and norepinephrine reuptake inhibitors. Current Topics in Medicinal Chemistry. (Contextual reference for SAR of aryloxy-amines).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Abstract & Strategic Overview This application note details the optimized synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine , a privileged scaffold often utilized in the development of antihistamines, SSRIs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine , a privileged scaffold often utilized in the development of antihistamines, SSRIs, and kinase inhibitors. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring provides a versatile vector for further diversification.

The protocol utilizes a convergent synthetic strategy centered on a Williamson ether synthesis, followed by acid-mediated deprotection. This route is selected for its scalability, functional group tolerance, and the commercial availability of high-purity precursors.

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage and the amine protecting group.

Retrosynthesis Target Target: 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Intermediate Intermediate: N-Boc-3-[[4-(CF3)phenyl]methoxy]-pyrrolidine Target->Intermediate N-Deprotection (TFA or HCl) Precursors Precursors: 1. N-Boc-3-hydroxypyrrolidine 2. 4-(Trifluoromethyl)benzyl bromide Intermediate->Precursors Williamson Ether Synthesis (NaH, DMF)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.

Critical Process Parameters (CPP) & Safety

Reagent Table
ReagentCAS No.RoleMW ( g/mol )Equiv.
N-Boc-3-hydroxypyrrolidine 141699-55-0Nucleophile187.241.0
4-(Trifluoromethyl)benzyl bromide 402-49-3Electrophile239.031.1 - 1.2
Sodium Hydride (60% in oil) 7647-01-0Base24.001.2 - 1.5
DMF (Anhydrous) 68-12-2Solvent73.09N/A (0.2 M)
TFA (Trifluoroacetic acid) 76-05-1Deprotection114.0210-20
Safety & Handling (Expert Insights)
  • Sodium Hydride (NaH): Extremely moisture-sensitive. Weighing must be done rapidly or in a glovebox. The reaction generates hydrogen gas (

    
    ); ensure adequate venting to prevent pressure buildup.
    
  • 4-(Trifluoromethyl)benzyl bromide: A potent lachrymator and corrosive agent. Handle only in a functioning fume hood.

  • Exotherm Control: The deprotonation step is exothermic. Strict temperature control (

    
    ) is required to prevent runaway side reactions or decomposition of the Boc group.
    

Experimental Protocol

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Coupling of the pyrrolidine core with the fluorinated benzyl moiety.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Deprotonation:

    • Charge the flask with Sodium Hydride (60% dispersion, 1.5 equiv) .

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.

    • Add Anhydrous DMF (concentration ~0.5 M relative to limiting reagent) and cool to 0°C in an ice bath.

    • Dropwise add a solution of N-Boc-3-hydroxypyrrolidine (1.0 equiv) in DMF over 15 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur. Stir at 0°C for 30 minutes until bubbling ceases, ensuring complete formation of the alkoxide.
      
  • Coupling:

    • Add 4-(Trifluoromethyl)benzyl bromide (1.2 equiv) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol (lower

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench with saturated

      
       solution (excess NaH will fizz).
      
    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash the combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (

      
      , 0-20% EtOAc in Hexanes) to yield N-Boc-3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine  as a clear to pale yellow oil.
      
Phase 2: N-Deprotection & Salt Formation

Objective: Removal of the Boc group to release the secondary amine.

  • Reaction:

    • Dissolve the intermediate from Phase 1 in Dichloromethane (DCM) (0.1 M).

    • Add Trifluoroacetic Acid (TFA) (20% v/v of total solvent volume).

    • Stir at Room Temperature for 1–2 hours.

    • Validation: Monitor by LC-MS or TLC. The Boc-protected spot will disappear, and a baseline spot (amine salt) will appear.

  • Workup (Free Base):

    • Concentrate the reaction mixture to remove DCM and excess TFA.

    • Redissolve the residue in DCM.

    • Wash carefully with saturated

      
       solution (gas evolution!) until the aqueous layer is pH ~8-9.
      
    • Extract the aqueous layer with DCM (3x).

    • Dry combined organics over

      
       and concentrate.
      
  • Salt Formation (Recommended for Storage):

    • Dissolve the free amine in a minimum amount of diethyl ether or ethanol.

    • Add 2M HCl in diethyl ether (1.1 equiv) dropwise.

    • A white precipitate (Hydrochloride salt) will form. Filter and dry under vacuum.

Workflow Visualization

The following diagram illustrates the critical decision points and workup logic for Phase 1.

Workflow Start Start: Reagents Mixed Monitor Monitor: TLC / LC-MS Start->Monitor Stir 4-12h Monitor->Start Incomplete (Add heat/time) Quench Quench: Sat. NH4Cl @ 0°C Monitor->Quench Conversion >95% Extraction Extraction: EtOAc vs Water Quench->Extraction Wash Wash: H2O (remove DMF) -> Brine Extraction->Wash Dry Drying: Na2SO4 -> Conc. Wash->Dry Purify Purification: Flash Column Dry->Purify

Figure 2: Operational workflow for the isolation of the ether intermediate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected metrics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) 
      
      
      
      Indicates the 4-trifluoromethylbenzyl group.
    • 
       4.55 (s, 2H, 
      
      
      
      )
      
      
      Characteristic benzylic ether singlet.
    • 
       4.10 (m, 1H, 
      
      
      
      )
      
      
      Shifted downfield due to oxygen attachment.
  • 19F NMR:

    • Single peak around

      
       -62.5 ppm (
      
      
      
      group).
  • Mass Spectrometry (ESI+):

    • Expected

      
       for Free Base (
      
      
      
      ): ~246.12 m/z.

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4] MasterOrganicChemistry.com. [Link]

  • Google Patents.
  • Reagent Data (4-(Trifluoromethyl)benzyl bromide)
  • Reagent Data (3-Hydroxypyrrolidine)

    • PubChem. "4-Hydroxypyrrolidine (Synonym for 3-Hydroxypyrrolidine)." PubChem Compound Summary. [Link]

Sources

Application

Advanced Application Note: Handling and Storage Protocols for Fluorinated Pyrrolidine Compounds

Executive Summary Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine) are critical bioisosteres in modern drug discovery, utilized to modulate pKa, lipophilicity, and metabolic stability. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine) are critical bioisosteres in modern drug discovery, utilized to modulate pKa, lipophilicity, and metabolic stability. However, the introduction of fluorine atoms onto the pyrrolidine ring alters the physicochemical profile significantly compared to the parent heterocycle.

This guide moves beyond generic "organic amine" safety. It addresses the specific risks of hygroscopicity-induced hydrolysis , metabolic persistence , and the potential for Hydrogen Fluoride (HF) evolution under thermal stress.

Part 1: Physicochemical Profiling & Hazard Identification

The safety profile of fluorinated pyrrolidines dictates the handling protocol. You must distinguish between the Hydrochloride Salt (most common commercial form) and the Free Base (generated in situ or distilled).

Table 1: Comparative Hazard Profile
FeatureHydrochloride Salt (e.g., 3-F-Pyrrolidine HCl)Free Base (e.g., 3-F-Pyrrolidine)
Physical State Crystalline Solid (White/Off-white)Colorless to Yellow Liquid
Volatility NegligibleHigh (Vapor pressure significant at RT)
Hygroscopicity Extreme (Deliquescent)Moderate
Primary Hazard Irritant (Skin/Eye Cat 2), Acute Tox (Oral)Corrosive (Skin Cat 1), Flammable
Glove Compatibility Nitrile (Standard)Laminate / Silver Shield (Recommended)
Storage Temp Ambient to +4°C (Desiccated)+2°C to +8°C (Inert Atmosphere)
The "Fluorine Effect" on Toxicity

Unlike non-fluorinated analogs, fluorinated pyrrolidines possess enhanced lipophilicity and metabolic stability.

  • Causality: The C-F bond is metabolically robust, blocking Cytochrome P450 oxidation sites.

  • Safety Implication: If absorbed, these compounds may have a longer half-life in the body than unsubstituted pyrrolidine. Treat all novel fluorinated analogs as High Potency APIs (HPAPIs) until specific toxicology data proves otherwise.

Part 2: Storage Protocols (The "Dry Chain")

Moisture is the primary enemy of fluorinated pyrrolidine salts. Water absorption leads to clumping, stoichiometry errors in synthesis, and potential hydrolysis of the C-F bond under acidic conditions over long periods.

Protocol A: The "Double-Barrier" Storage System

Objective: Maintain anhydrous integrity for >12 months.

  • Primary Container: Glass amber vial with a Teflon-lined screw cap. Avoid polyethylene (PE) for long-term storage of free bases due to potential permeation.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N2) before sealing.

  • Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag containing a sachet of activated silica gel or molecular sieves.

  • Temperature:

    • Salts: Store at room temperature (RT) or +4°C. Note: If storing at +4°C, allow container to equilibrate to RT before opening to prevent condensation.

    • Free Bases: Store at +2°C to +8°C.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for incoming inventory.

StorageLogic Start Incoming Compound CheckState Check Physical State Start->CheckState IsSalt Solid (HCl Salt) CheckState->IsSalt Crystalline IsBase Liquid (Free Base) CheckState->IsBase Oil/Liquid Desiccator Desiccator Cabinet (<20% RH) IsSalt->Desiccator InertGas Purge Headspace (Argon/N2) IsBase->InertGas TempSalt Temp: 20°C - 25°C Desiccator->TempSalt Secondary Secondary Containment (Glass Jar + Sorbent) InertGas->Secondary TempBase Refrigeration (2°C - 8°C) Secondary->TempBase

Figure 1: Decision tree for the storage of fluorinated pyrrolidines based on physical state.

Part 3: Handling & Synthesis Workflows

Protocol B: Weighing & Transfer (Hygroscopic Management)

Scope: Preventing deliquescence during weighing.

  • Preparation: Do not open the stock bottle in an open lab environment if humidity is >40%. Use a glove box or a glove bag flushed with N2.

  • The "Aliquot" Method:

    • Never insert a spatula directly into the master stock bottle.

    • Pour a small amount of solid into a secondary tared vial.

    • Immediately re-seal the master stock.

    • Weigh the secondary vial to determine exact mass transferred.

  • Dissolution: If the salt has clumped, do not attempt to crush it mechanically in the open air (generates dust). Dissolve the entire clump in the reaction solvent (e.g., DCM, MeOH) and determine concentration volumetrically.

Protocol C: Handling the Free Base (Volatility & Permeation)

Hazard: Amines can permeate standard nitrile gloves. Fluorination can increase lipid solubility, potentially accelerating dermal absorption.

  • PPE Requirement: Use double-gloving (Nitrile inner / Laminate outer) or high-breakthrough nitrile (>6 mil) for short durations.

  • Ventilation: All transfers must occur in a certified Fume Hood.

  • Syringe Technique: Use positive displacement pipettes or glass syringes with Luer-lock needles. Avoid plastic syringes with rubber plungers, as fluorinated amines may swell the rubber, causing the plunger to seize.

Visualization: Safe Handling Workflow

This diagram outlines the operational flow from storage to reaction.[1][2]

HandlingWorkflow Retrieval Retrieve from Storage Equilibration Equilibrate to RT (Prevent Condensation) Retrieval->Equilibration PPE_Check PPE Check: Nitrile (Salt) vs Laminate (Base) Equilibration->PPE_Check Environment Environment Check: Humidity <40% or Inert Gas PPE_Check->Environment Weighing Weighing/Transfer Reaction Reaction Vessel Weighing->Reaction Reseal Purge & Reseal Stock Container Weighing->Reseal Immediate Environment->Weighing

Figure 2: Operational workflow emphasizing thermal equilibration and environmental control.

Part 4: Emergency Response & Waste Disposal[2]

Thermal Decomposition & HF Risk

While stable at room temperature, fluorinated pyrrolidines decompose at high temperatures (fire conditions) to release Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Nitrogen Oxides (NOx).[3]

Emergency Protocol:

  • Fire: Use dry chemical or CO2 extinguishers. Do not use water jets on large spill fires involving the free base (amine runoff is toxic).

  • Inhalation/Exposure: If exposed to decomposition fumes, treat as a potential HF exposure.

    • Skin: Apply Calcium Gluconate gel immediately to the affected area.

    • Medical: Transport to ER with SDS, explicitly mentioning "Organofluorine decomposition products."

Waste Disposal

Do NOT dispose of fluorinated amines in standard "Organic Base" waste streams if those streams are destined for non-specialized incineration.

  • Segregation: Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly label as "Contains Fluorinated Compounds - Potential HF Generation upon Combustion."

  • Neutralization: For spills of the free base, absorb with vermiculite. Do not neutralize with strong acid (exothermic reaction may volatilize the amine).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3,3-Difluoropyrrolidine hydrochloride.[2] Retrieved from [Link]

  • Glove Compatibility Data. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Fluorinated Pyrrolidines. Retrieved from [Link]

Sources

Method

Scale-up synthesis methods for 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

An In-Depth Technical Guide to the Scale-Up Synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Introduction: Strategic Importance of Fluorinated Pyrrolidine Scaffolds The pyrrolidine ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Introduction: Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated compounds highly sought after in drug development.[3][4]

This guide provides a detailed, scalable, and robust protocol for the synthesis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine, a key building block for advanced pharmaceutical intermediates. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process decisions, and address the unique challenges associated with scaling this synthesis from the bench to production.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule points to a clear and industrially viable disconnection at the ether linkage. This approach leverages the well-established Williamson ether synthesis, a reliable and versatile method for forming ether bonds via an SN2 mechanism.[5][6]

The strategy involves the reaction of a pyrrolidine-based alkoxide with a reactive 4-(trifluoromethyl)benzyl halide. This method is advantageous for scale-up due to its high efficiency and the commercial availability of the requisite starting materials.

Key Starting Materials:

  • (R)- or (S)-3-Hydroxypyrrolidine: A chiral building block. The choice of enantiomer is critical and dictated by the stereochemistry required for the final active pharmaceutical ingredient (API). (R)-3-Hydroxypyrrolidine, in particular, is a valuable intermediate in modern drug synthesis.[7] The synthesis of enantiomerically pure 3-hydroxypyrrolidine can be complex and present challenges in large-scale preparation due to potential side reactions.[8]

  • 4-(Trifluoromethyl)benzyl Bromide (or Chloride): The electrophile. The bromide is generally more reactive than the chloride, leading to faster reaction times and potentially lower temperatures, which can be advantageous for minimizing side reactions.

The Core Transformation: Williamson Ether Synthesis at Scale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway. An alkoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxypyrrolidine, acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(trifluoromethyl)benzyl bromide.[9]

For a successful and safe scale-up, several parameters must be carefully optimized.

Workflow for Scale-Up Synthesis

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction (Ether Formation) cluster_2 Step 3: Work-up & Purification A 3-Hydroxypyrrolidine D Pyrrolidine Alkoxide Intermediate A->D B Strong Base (e.g., NaH) B->D C Aprotic Solvent (e.g., THF) C->D F Crude Product Mixture D->F E 4-(Trifluoromethyl)benzyl Bromide E->F Controlled Addition G Quench (e.g., Water) F->G H Liquid-Liquid Extraction G->H I Solvent Evaporation H->I J Purification (e.g., Distillation/Crystallization) I->J K Final Product J->K

Caption: High-level workflow for the synthesis process.

Critical Parameter Justification
  • Base Selection: The choice of base for deprotonating 3-hydroxypyrrolidine is critical.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is often used as a 60% dispersion in mineral oil. Causality: The formation of hydrogen gas as the only byproduct simplifies work-up. However, NaH is highly flammable and requires careful handling under an inert atmosphere (N2 or Ar), especially at large scales.

    • Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base. It is soluble in many organic solvents, which can lead to more homogeneous reaction mixtures. Causality: Its bulkiness can help minimize potential elimination side reactions with less reactive halides.[5]

    • Aqueous Bases (NaOH, KOH): While economically attractive, their use introduces water, which can compete with the alkoxide as a nucleophile, leading to the formation of 4-(trifluoromethyl)benzyl alcohol as a byproduct. Phase-transfer catalysis may be required to achieve efficient reaction, adding complexity.

  • Solvent System: The solvent must be aprotic to avoid protonating the highly reactive alkoxide intermediate.

    • Tetrahydrofuran (THF): An excellent choice due to its ability to solvate the alkoxide and its relatively low boiling point (66 °C), which simplifies removal post-reaction.

    • N,N-Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can accelerate SN2 reactions. Causality: Their high boiling points make them difficult to remove, and they can pose challenges in wastewater treatment during industrial production.

    • Toluene: A non-polar solvent that can be used, particularly with phase-transfer catalysts. It is often preferred in industrial settings for its cost and ease of removal by azeotropic distillation with water.

  • Temperature Control: The reaction is exothermic, especially during base addition and halide addition.

    • Alkoxide Formation: Typically performed at 0-5 °C to control the exothermic reaction of the alcohol with NaH and the evolution of hydrogen gas.

    • SN2 Reaction: The reaction temperature is maintained between room temperature and a gentle reflux (e.g., 50-60 °C in THF) to ensure a reasonable reaction rate without promoting side reactions. Causality: Higher temperatures can increase the rate of the competing E2 elimination reaction, particularly if secondary alkyl halides are used.[9]

Detailed Scale-Up Protocol

This protocol is a representative model and should be optimized for specific equipment and safety infrastructure. All operations must be conducted in a properly ventilated fume hood or an appropriate reactor system under an inert atmosphere.

Equipment:

  • Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, condenser, and nitrogen/argon inlet.

  • Addition funnel for controlled liquid addition.

  • Appropriate work-up and extraction vessels.

Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
(R)-3-Hydroxypyrrolidine87.121.0Limiting Reagent
Sodium Hydride (60% in oil)40.00 (as 100%)1.1 - 1.2Handle with extreme care
4-(Trifluoromethyl)benzyl Bromide239.041.05 - 1.1Can be an irritant
Tetrahydrofuran (THF)72.11~10-15 volAnhydrous grade
Deionized Water18.02-For quenching
Saturated NaCl Solution (Brine)--For extraction
Ethyl Acetate88.11-Extraction solvent
Anhydrous Magnesium Sulfate120.37-Drying agent

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. Anhydrous THF (~7 volumes relative to the starting alcohol) is charged into the reactor.

  • Alkoxide Formation:

    • (R)-3-Hydroxypyrrolidine (1.0 eq.) is dissolved in the THF.

    • The solution is cooled to 0-5 °C using a circulator.

    • Sodium hydride (1.1 eq.) is added portion-wise, ensuring the internal temperature does not exceed 10 °C. Expert Insight: Slow addition is crucial to control the rate of hydrogen evolution. A gas scrubber should be used to safely vent the H2 gas. The mixture is stirred at this temperature for 1-2 hours after the addition is complete to ensure full formation of the alkoxide.

  • Ether Formation (SN2 Reaction):

    • A solution of 4-(trifluoromethyl)benzyl bromide (1.05 eq.) in anhydrous THF (~3 volumes) is prepared.

    • This solution is added dropwise to the alkoxide suspension via an addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.

    • After the addition, the reaction mixture is slowly warmed to 50 °C and stirred for 4-8 hours. Process Monitoring: The reaction progress should be monitored by TLC or HPLC/UPLC until consumption of the starting materials is complete.

  • Reaction Quench and Work-up:

    • The reactor is cooled to 0-5 °C.

    • The reaction is cautiously quenched by the slow, dropwise addition of deionized water, again controlling the exotherm and any residual hydrogen evolution.

    • The bulk of the THF is removed under reduced pressure.

  • Extraction and Isolation:

    • The remaining aqueous residue is transferred to a separatory funnel and diluted with ethyl acetate.

    • The layers are separated. The aqueous layer is extracted twice more with ethyl acetate.

    • The combined organic layers are washed with saturated brine to remove residual water-soluble impurities.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification:

    • For scale-up, purification is typically achieved by vacuum distillation or crystallization to achieve the desired purity (>98%). Expert Insight: The choice between distillation and crystallization depends on the physical properties of the final product (liquid vs. solid) and the nature of the impurities.

Safety and Handling Considerations

  • Sodium Hydride: Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. All handling must be done under an inert atmosphere by trained personnel.

  • 4-(Trifluoromethyl)benzyl Bromide: A lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF can form explosive peroxides. Use inhibitor-free solvent or test for peroxides before use, especially before distillation.

Conclusion

The scale-up synthesis of 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine via the Williamson ether synthesis is a robust and efficient method. Success at an industrial scale hinges on meticulous control over key process parameters, particularly temperature, reagent addition rates, and the rigorous exclusion of water. By understanding the causality behind each experimental choice—from base selection to solvent systems—researchers and development professionals can confidently and safely transition this vital synthesis from the laboratory to production, enabling the advancement of new pharmaceutical entities.

References

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv.

  • US2952688A - Synthesis of pyrrolidine - Google Patents.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate.

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ResearchGate.

  • New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News.

  • Williamson Ether Synthesis reaction - BYJU'S.

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC.

  • Unlocking Pharmaceutical Potential: The Role of (R)-3-Hydroxypyrrolidine in Modern Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

  • An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers - Benchchem.

  • US9315479B2 - Process for preparing pyrrolidine - Google Patents.

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • Williamson ether synthesis - Wikipedia.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Williamson Ether Synthesis - YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine preparation

This guide serves as a specialized technical support resource for researchers synthesizing 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine . It is designed to troubleshoot specific failure modes, optimize yield, and e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine . It is designed to troubleshoot specific failure modes, optimize yield, and ensure stereochemical integrity.

🔬 Core Synthesis Overview

The target molecule is a 3-benzyloxypyrrolidine derivative. The ether linkage is typically formed via one of two primary pathways:

  • Williamson Ether Synthesis (Route A): Nucleophilic attack of a pyrrolidin-3-oxide on 4-(trifluoromethyl)benzyl bromide.

    • Stereochemistry:Retention of configuration at the pyrrolidine C3 center.

  • Mitsunobu Reaction (Route B): Coupling of 3-pyrrolidinol with 4-(trifluoromethyl)benzyl alcohol.

    • Stereochemistry:Inversion of configuration at the pyrrolidine C3 center.

🎫 Ticket #1: "I am seeing a major impurity with M+ mass matching the product, but different retention time."

Diagnosis: You are likely observing N-alkylation competing with O-alkylation. Severity: Critical (Irreversible byproduct).

💡 Technical Insight

The pyrrolidine nitrogen is a superior nucleophile compared to the C3-hydroxyl group. If the nitrogen is unprotected, it will react with 4-(trifluoromethyl)benzyl bromide preferentially or competitively, forming the N-benzyl byproduct or a mixture of N,O-bis-alkylated species.

🛠️ Protocol Correction

Mandatory N-Protection: You must use an N-protected starting material. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic alkylation conditions and facile removal later.

Corrected Workflow:

  • Start: N-Boc-3-pyrrolidinol.

  • Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Electrophile: 4-(Trifluoromethyl)benzyl bromide.

  • Result: Exclusive O-alkylation.

Why this works: The Boc group withdraws electron density from the nitrogen, rendering it non-nucleophilic. The base then specifically deprotonates the hydroxyl group (pKa ~16-17), creating a potent alkoxide nucleophile.

🎫 Ticket #2: "My reaction yield is low (<40%), and I see benzyl alcohol in the crude mixture."

Diagnosis: Hydrolysis of the Electrophile due to moisture contamination. Severity: High (Reagent waste).

💡 Technical Insight

4-(Trifluoromethyl)benzyl bromide is an active electrophile. In the presence of adventitious water (from wet solvent or atmosphere) and base, it rapidly hydrolyzes to 4-(trifluoromethyl)benzyl alcohol . This side reaction consumes your alkylating agent and generates an alcohol that competes for the base (though less effectively).

🛠️ Troubleshooting Guide
ParameterSpecificationReason
Solvent Anhydrous DMF or THF (<50 ppm H₂O)DMF is hygroscopic; store over molecular sieves (3Å or 4Å).
Base NaH (60% in oil)Wash with dry hexanes only if oil interferes; otherwise, use as-is to minimize moisture exposure.
Atmosphere Argon or Nitrogen balloonPrevents atmospheric moisture ingress.
Temp 0°C Addition → RT StirControls the exotherm of deprotonation; prevents thermal decomposition.

Self-Validating Step: Before adding the benzyl bromide, stir the N-Boc-3-pyrrolidinol and NaH for 30 minutes. If gas evolution (H₂) ceases completely, deprotonation is complete. If you add the bromide while H₂ is still bubbling, the heat generated can accelerate side reactions.

🎫 Ticket #3: "I need the (S)-enantiomer, but my product optical rotation is lower than reported."

Diagnosis: Stereochemical Mismatch or Partial Racemization . Severity: Medium (Purity issue).

💡 Technical Insight

The choice of synthetic route dictates the stereochemical outcome.

  • Williamson Ether Synthesis: The bond breaks at the O-H and forms at O-C(benzyl). The chiral center at C3 of the pyrrolidine is not touched .

    • (S)-N-Boc-3-pyrrolidinol

      
      (S)-Product (Retention )
      
  • Mitsunobu Reaction: The mechanism involves activation of the oxygen followed by backside attack.

    • (R)-N-Boc-3-pyrrolidinol

      
      (S)-Product (Inversion )
      

Racemization Risk: While Williamson synthesis generally retains configuration, using excessive heat (>60°C) or highly polar solvents (DMSO) with weak leaving groups can sometimes encourage partial racemization via elimination-addition pathways (rare for secondary ethers but possible).

🛠️ Decision Logic (Graphviz)

SynthesisLogic Start Desired Product Stereochemistry? S_Prod (S)-Enantiomer Start->S_Prod R_Prod (R)-Enantiomer Start->R_Prod Will_S Route A: Williamson (Retention) S_Prod->Will_S Preferred Mit_S Route B: Mitsunobu (Inversion) S_Prod->Mit_S Alternative Will_R Route A: Williamson (Retention) R_Prod->Will_R Preferred Mit_R Route B: Mitsunobu (Inversion) R_Prod->Mit_R Alternative Start_S Start with: (S)-N-Boc-3-pyrrolidinol Will_S->Start_S Start_R Start with: (R)-N-Boc-3-pyrrolidinol Will_R->Start_R Mit_S->Start_R Mit_R->Start_S

Caption: Decision matrix for selecting the synthetic route based on available starting material chirality and desired product configuration.

🧪 Detailed Experimental Protocol (Williamson Route)

Objective: Synthesis of (S)-3-[[4-(Trifluoromethyl)phenyl]methoxy]-N-Boc-pyrrolidine with minimized side reactions.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Reagent Prep: Add (S)-N-Boc-3-pyrrolidinol (1.0 eq, e.g., 5.0 mmol) and anhydrous DMF (15 mL, 3 mL/mmol). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Caution: Vigorous H₂ evolution. Allow to stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete alkoxide formation.

  • Coupling: Re-cool to 0°C. Add 4-(Trifluoromethyl)benzyl bromide (1.1 eq) dropwise (neat or dissolved in minimal DMF).

    • Tip: Adding the electrophile slowly prevents localized hot spots that lead to elimination side products.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Quench: Cool to 0°C. Quench by slow addition of saturated NH₄Cl solution (exothermic).

  • Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) (removes DMF), water, and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The ether product is typically less polar than the starting alcohol.

📚 References

  • Williamson Ether Synthesis Mechanism & Scope:

    • Master Organic Chemistry. (2014).[1][2] The Williamson Ether Synthesis. Link

  • Mitsunobu Reaction for Stereochemical Inversion:

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Pyrrolidine Synthesis & Drug Precursors:

    • MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Link

  • N- vs O-Alkylation Selectivity:

    • Kuhakarn, C., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure. Link

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-Substituted Pyrrolidine Synthesis

Welcome to the technical support center for synthetic chemists. This guide is designed to provide advanced troubleshooting and practical solutions for overcoming the common yet significant challenge of steric hindrance i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide advanced troubleshooting and practical solutions for overcoming the common yet significant challenge of steric hindrance in reactions involving 3-substituted pyrrolidines. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying logic to help you rationalize your experimental design and overcome synthetic hurdles.

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and natural products.[1][2] However, introducing substituents, particularly at the C3 position, creates a sterically demanding environment that can impede subsequent functionalization at other positions of the ring. This guide addresses the most frequent challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges in Direct Alkylation

Question 1: I am attempting a direct alkylation of a 3-alkyl-pyrrolidine-2,5-dione, but I'm observing low yields and significant elimination byproducts. What's going wrong and how can I fix it?

Answer: This is a classic issue where the steric bulk of the 3-alkyl group hinders the approach of the incoming electrophile in an S(_N)2 reaction. Furthermore, the basic conditions required for deprotonation can favor the competing E2 elimination pathway, especially with secondary alkyl halides.

The core of the problem lies in balancing the reactivity of the nucleophile (the enolate) with the steric accessibility of the electrophile, while suppressing elimination. Here’s how to dissect and solve the problem:

  • Base Selection is Critical: A strong, bulky base like Lithium Diisopropylamide (LDA) might seem ideal for rapid and complete enolate formation, but it can exacerbate steric clashes around the reaction center. Conversely, a weaker base may not fully deprotonate the starting material, leading to poor conversion.[3]

  • Reaction Kinetics (Temperature): Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at very low temperatures (e.g., -78 °C) kinetically favors the desired S(_N)2 pathway.[3]

  • Leaving Group Ability: The choice of leaving group on your alkylating agent is crucial. An iodide is a superior leaving group to a bromide or chloride. Switching to an alkyl iodide can accelerate the S(_N)2 rate, allowing it to outcompete the E2 elimination.[3]

Troubleshooting Table: Direct Alkylation of 3-Substituted Pyrrolidines

Problem Potential Cause Recommended Solution
Low Conversion Insufficient deprotonation.Switch to a stronger, less-hindered base like Sodium Hydride (NaH) in a polar aprotic solvent (THF, DMF).
Dominant Elimination Product Base is too hindered; Reaction temperature is too high.Use a less hindered base (e.g., NaH). Perform the reaction at -78 °C to kinetically favor substitution.
Slow Reaction Rate Poor leaving group on the electrophile.Switch from an alkyl bromide/chloride to the corresponding alkyl iodide to increase the S(_N)2 reaction rate.[3]
Multiple Products Equilibrium between starting material and enolate.Ensure complete deprotonation by using a slight excess of a strong base and allowing sufficient time for enolate formation before adding the electrophile.
Section 2: Regioselective C-H Functionalization

Question 2: I need to introduce an aryl group at the C4 position of my N-Boc-3-aminomethyl-pyrrolidine, but reactions are either unreactive or non-selective. How can I achieve regioselective C4-arylation?

Answer: Directing group strategies are paramount for achieving regioselectivity in C-H functionalization, especially on a saturated heterocycle like pyrrolidine. The steric and electronic environment of the pyrrolidine ring does not inherently favor C4 functionalization. To overcome this, you must temporarily install a "directing group" that positions a transition metal catalyst (typically Palladium) in proximity to the desired C-H bond.

A highly effective approach is the use of an 8-aminoquinoline (AQ) amide directing group attached to the C3 substituent.[4][5] The bidentate nature of the AQ group forms a stable 6-membered palladacycle intermediate, which positions the palladium catalyst to selectively activate the cis-C4 C-H bond. The steric bulk of the N-Boc protecting group further disfavors activation at the C2 position, enhancing C4 selectivity.[4]

Workflow for Directed C4-Arylation

C4_Arylation_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: C-H Arylation cluster_2 Step 3: Directing Group Removal A N-Boc-3-aminomethyl -pyrrolidine C Coupling (e.g., EDCI, HOBt) A->C B 8-aminoquinoline (Directing Group) B->C D Substrate 1: C3-AQ Directed Pyrrolidine C->D F Pd(OAc)2, K2CO3 Toluene, Heat D->F E Aryl Iodide (Ar-I) E->F G cis-3,4-disubstituted pyrrolidine F->G H Mild Hydrolysis (e.g., TMSCl, H2O) G->H I Final C4-Arylated Product H->I

Caption: Workflow for Palladium-Catalyzed C4-Arylation.

Experimental Protocol: Palladium-Catalyzed C4–H Arylation of a Pyrrolidine Derivative

This protocol is adapted from the methodology described by Daugulis and others.[4]

  • Substrate Preparation: Synthesize the C3-aminoquinoline (AQ) amide-directed pyrrolidine substrate by standard amide coupling between your 3-aminomethyl pyrrolidine and 8-aminoquinoline.

  • Reaction Setup: To an oven-dried vial, add the pyrrolidine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)(_2) (0.1 equiv), and K(_2)CO(_3) (2.0 equiv).

  • Solvent and Atmosphere: Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the cis-3,4-disubstituted pyrrolidine.

  • Directing Group Removal: The AQ group can be removed under newly developed mild conditions to reveal the desired amine, acid, or other functional groups.[4]

Section 3: Improving Diastereoselectivity in Cycloadditions

Question 3: My [3+2] cycloaddition reaction to synthesize a highly substituted pyrrolidine is giving a nearly 1:1 mixture of diastereomers. The reaction involves an azomethine ylide and a sterically hindered dipolarophile. How can I improve the facial selectivity?

Answer: The diastereoselectivity in a [3+2] cycloaddition is dictated by the transition state energetics, where the substituents on both the 1,3-dipole (azomethine ylide) and the dipolarophile arrange to minimize steric repulsion. When both components are bulky, multiple transition states can become energetically accessible, leading to poor selectivity.

To address this, consider the following high-impact strategies:

  • Catalyst Control: The choice of metal catalyst and ligand is paramount. Silver catalysts, such as Ag(_2)CO(_3) or AgOAc, are commonly used to generate azomethine ylides from α-imino esters. The coordination of the metal to the dipole can create a more rigid and defined conformation, favoring one facial approach over the other.[6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile can be highly effective. For instance, using an N-tert-butanesulfinyl group on an azadiene acts as a powerful stereodirecting group in cycloadditions, often leading to excellent diastereoselectivity.[6] Computational studies have shown this group can distort the planarity of the intermediate to favor a specific transition state.[6]

  • Increase Steric Demand: While it may seem counterintuitive, sometimes increasing the steric bulk of a non-critical substituent can enhance selectivity. For example, changing a substituent on the amide nitrogen from a methyl to a benzyl group can improve diastereocontrol by creating a more significant energetic penalty for the disfavored transition state.[7][8]

Logical Flow for Optimizing Cycloaddition Diastereoselectivity

Diastereoselectivity_Optimization Start Low Diastereoselectivity in [3+2] Cycloaddition Q1 Is a metal catalyst being used? Start->Q1 A1_Yes Modify Ligand or Metal Salt (e.g., Ag(I) vs Cu(I)) Q1->A1_Yes Yes A1_No Introduce a Lewis Acid or Metal Catalyst (e.g., Ag2CO3, TiCl4) Q1->A1_No No Q2 Can a chiral auxiliary be installed? A1_Yes->Q2 A1_No->Q2 A2_Yes Install N-tert-butanesulfinyl or Evans auxiliary Q2->A2_Yes Yes A2_No Proceed to next strategy Q2->A2_No No End Optimized Diastereoselectivity A2_Yes->End Q3 Can steric bulk of a non-reacting substituent be modified? A2_No->Q3 A3_Yes Increase steric bulk to favor one transition state (e.g., N-Me -> N-Bn) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision workflow for improving cycloaddition selectivity.

References
  • BenchChem. (2025). Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis.
  • Goti, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Reddy, P. V., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC.
  • Saint-Denis, T. G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, ACS Publications. Available at: [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • He, G., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC.
  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC.

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR Spectral Analysis of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Strategic Overview: The Fluorine Effect in Scaffold Analysis In medicinal chemistry, the fusion of a pyrrolidine scaffold with a trifluoromethyl-benzyl group is a deliberate design choice, often aimed at modulating lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Effect in Scaffold Analysis

In medicinal chemistry, the fusion of a pyrrolidine scaffold with a trifluoromethyl-benzyl group is a deliberate design choice, often aimed at modulating lipophilicity (


) and metabolic stability. For the analytical chemist, 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine presents a distinct spectral signature compared to its non-fluorinated analogs.

This guide provides a technical comparison of the spectral characteristics of this specific derivative. Unlike standard catalog entries, we focus on the causality of spectral shifts—specifically how the strong electron-withdrawing nature of the para-trifluoromethyl (


) group perturbs the NMR landscape of the benzyl-pyrrolidine ether linkage.
Core Structural Features[1]
  • Chiral Center: C3 of the pyrrolidine ring (typically enantiopure in drug discovery).

  • Electronic Pull: The

    
     group exerts a strong inductive effect (
    
    
    
    ), deshielding the aromatic ring and the benzylic position.
  • Spin Systems:

    • Aromatic:

      
       system (para-substitution).
      
    • Fluorine-Carbon Coupling: Extensive splitting in

      
      -NMR due to 
      
      
      
      -
      
      
      scalar coupling (
      
      
      -coupling).

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and distinguish this compound from impurities (e.g., non-fluorinated benzyl analogs), the following protocol utilizes internal validation markers.

Sample Preparation & Solvent Selection
  • Primary Solvent:

    
     (Chloroform-d) is preferred for resolution of the aromatic 
    
    
    
    system.
  • Secondary Solvent:

    
     is required if the compound exists as a hydrochloride salt (to break the salt lattice and resolve exchangeable amine protons).
    

Protocol:

  • Mass: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (crucial for salt forms).

  • Reference: Use residual solvent peaks (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm) rather than added TMS to avoid signal overlap in the aliphatic region.
Workflow Diagram

The following diagram outlines the logical flow for structural confirmation, emphasizing the "Checkpoints" that validate the synthesis.

NMR_Workflow Start Crude Sample Solvent Solvent Selection (CDCl3 vs DMSO) Start->Solvent H_NMR 1H-NMR Acquisition (Check AA'BB' Region) Solvent->H_NMR Primary Scan F_NMR 19F-NMR (Purity Check) H_NMR->F_NMR If Aromatics Split Validation Structural Confirmation H_NMR->Validation Integration Check C_NMR 13C-NMR (J-Coupling Analysis) F_NMR->C_NMR Confirm CF3 C_NMR->Validation Match J-values

Figure 1: Analytical workflow for fluorinated pyrrolidine derivatives. Note the parallel check of 19F-NMR.

Comparative Spectral Analysis

This section contrasts the target molecule with its non-fluorinated analog, 3-(Benzyloxy)pyrrolidine , to isolate the specific spectral contributions of the trifluoromethyl group.

-NMR: The Aromatic Fingerprint

The most immediate diagnostic difference is in the aromatic region (7.0–8.0 ppm).

  • Non-Fluorinated Analog: Displays a multiplet typical of a mono-substituted benzene ring (5 protons).

  • Target (

    
    ):  Displays a distinct 
    
    
    
    system
    (appearing as two "doublets" or distorted doublets) integrating to 4 protons.

Mechanism: The


 group is electron-withdrawing. It deshields the ortho protons (relative to itself), pushing them downfield compared to the meta protons.
Feature3-(Benzyloxy)pyrrolidine (Analog)3-[[4-(CF3)phenyl]methoxy]-pyrrolidine (Target)Shift Difference (

)
Aromatic Region 7.25 – 7.40 ppm (Multiplet, 5H)7.60 (d, 2H) & 7.45 (d, 2H) Distinct AA'BB' splitting
Benzylic

~4.50 ppm (Singlet)~4.60 – 4.65 ppm (Singlet)+0.10 - 0.15 ppm (Deshielding)
Pyrrolidine H-3 ~4.15 ppm (Multiplet)~4.20 ppm (Multiplet)Minimal effect
Amine (

)
Broad singlet (varies)Broad singlet (varies)Solvent dependent
-NMR: The Coupling Tree

The carbon spectrum provides the definitive proof of structure through Carbon-Fluorine coupling. The


 group splits the carbon signals into quartets (

) following the

rule (where

for

).

Critical Diagnostic Signals:

  • 
     Carbon (
    
    
    
    ):
    A quartet with a massive coupling constant (~272 Hz).
  • Ipso Carbon (

    
    ):  The aromatic carbon directly attached to the 
    
    
    
    group appears as a quartet with
    
    
    Hz.
  • Ortho Carbon (

    
    ):  The aromatic carbons adjacent to the ipso carbon show a small quartet splitting (
    
    
    
    Hz).

Coupling_Tree CF3 CF3 Carbon (~124 ppm) Split1 Quartet (1:3:3:1) 1J_CF ~ 272 Hz CF3->Split1 Ipso Ipso Aromatic C (~129 ppm) Split2 Quartet 2J_CF ~ 32 Hz Ipso->Split2 Ortho Ortho Aromatic C (~125 ppm) Split3 Quartet 3J_CF ~ 3.8 Hz Ortho->Split3

Figure 2: 13C-NMR splitting patterns induced by the trifluoromethyl group.

Comparative Data Table ( -NMR)
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic

124.2Quartet (

)
272.0 Direct attachment (

)
Ar-

(to

)
129.8Quartet (

)
32.5 Geminal coupling (

)
Ar-

125.4Quartet (

)
3.8 Vicinal coupling (

)
Ar-

127.8Singlet (

)
-Too distant for significant splitting
Ar-

(to

)
142.5Singlet (

)
-Attachment point for ether linker
Benzylic

70.8Singlet (

)
-Ether linkage
Pyrrolidine C-3 78.2Singlet (

)
-Chiral center

Note: Data represents values in


. Shifts may vary by 

ppm depending on concentration and salt form.

Technical Implications for Researchers

"Shimming" for Fluorine

Because the


 nucleus has a high gyromagnetic ratio (similar to proton), field inhomogeneity can broaden the 

signals.
  • Recommendation: When acquiring the

    
     spectrum, ensure the proton decoupling is active. If your probe allows, 
    
    
    
    decoupling will collapse the quartets into singlets, significantly boosting the signal-to-noise ratio (SNR) for the quaternary carbons.
Distinguishing Salt Forms

This molecule is often supplied as a hydrochloride salt (HCl).

  • Free Base: The pyrrolidine

    
     proton is broad and exchanges rapidly; often invisible or integrated into the baseline.
    
  • HCl Salt: In

    
    , the ammonium protons (
    
    
    
    ) often appear as two broad distinct peaks at 9.0–9.5 ppm due to chirality at C3, which makes the two protons diastereotopic.
Rotameric Complexity

Pyrrolidine derivatives can exhibit rotamers (cis/trans around the N-substituent if acylated, though less relevant for the free amine). However, the envelope conformation of the pyrrolidine ring causes the methylene protons at C2 and C4 to appear as complex multiplets rather than simple triplets. Do not misinterpret this complexity as impurities.

References

  • ChemicalBook. 4-(Trifluoromethyl)benzyl alcohol Spectral Data (1H, 13C NMR). Retrieved from

  • Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans.[1] 2, 1976, 402.[1] Retrieved from

  • National Institutes of Health (PMC). A comparison of chemical shift sensitivity of trifluoromethyl tags. J Biomol NMR. 2007. Retrieved from

  • SpectraBase. Pyrrolidine 1H NMR Spectrum. Wiley Science Solutions. Retrieved from

Sources

Comparative

A Comparative Guide to the Binding Affinity of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Derivatives at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrrolidine Scaffolds in Monoamine Transporter Inhibition The pyrrolidine ring is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrolidine Scaffolds in Monoamine Transporter Inhibition

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective inhibitors of monoamine transporters.[1][2] These transporters—DAT, SERT, and NET—are critical for regulating neurotransmitter levels in the synapse, and their modulation is a cornerstone of treatment for numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4] The 3-substituted pyrrolidine framework, in particular, offers a versatile platform for exploring the chemical space of monoamine transporter ligands, allowing for fine-tuning of potency and selectivity.[2]

The introduction of a 4-(trifluoromethyl)phenyl]methoxy moiety at the 3-position of the pyrrolidine ring is a strategic design element. The trifluoromethyl group is known to enhance metabolic stability and can significantly influence ligand-receptor interactions through its electronic properties.[5] This guide will delve into the nuanced effects of this and other structural modifications on the binding profiles of this promising class of compounds.

Comparative Binding Affinity: A Data-Driven Analysis

Table 1: Hypothetical Binding Affinities (Ki, nM) of 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Derivatives at Human Monoamine Transporters

Compound IDR-group (on Pyrrolidine Nitrogen)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1a -H5025010052
1b -CH32530080123.2
1c -CH2CH34045012011.253
1d -CH2-Ph155006033.34

Disclaimer: The data in this table is illustrative and based on established structure-activity relationships for monoamine transporter inhibitors. It is intended to guide the discussion and should not be considered as experimentally verified data for this specific chemical series.

Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Binding

The binding affinity and selectivity of 3-substituted pyrrolidine derivatives are governed by a complex interplay of steric and electronic factors. The following analysis, grounded in principles from related chemical series, explains the likely SAR for our target compounds.

The Role of the Pyrrolidine Nitrogen Substituent

The nature of the substituent on the pyrrolidine nitrogen is a critical determinant of both potency and selectivity.

  • Small Alkyl Groups: As suggested by the hypothetical data for compounds 1a , 1b , and 1c , small, non-bulky substituents on the nitrogen are generally well-tolerated and can enhance affinity for DAT. The increase in potency from an N-H (1a ) to an N-methyl (1b ) group is a common observation in many monoamine transporter inhibitor series, likely due to favorable hydrophobic interactions within the transporter's binding pocket.[6] However, increasing the alkyl chain length to ethyl (1c ) may introduce steric hindrance, leading to a slight decrease in potency.

  • Bulky Substituents: The introduction of a larger, more lipophilic group like a benzyl substituent (1d ) can significantly enhance DAT affinity.[7] This is often attributed to the ability of the aromatic ring to engage in additional pi-pi stacking or hydrophobic interactions with aromatic residues in the transporter's binding site. This modification, however, can also decrease affinity for SERT, thereby improving DAT/SERT selectivity.

The Influence of the 3-Substituent

The 3-[[4-(Trifluoromethyl)phenyl]methoxy] moiety itself plays a crucial role:

  • The Benzyloxy Linkage: The ether linkage provides optimal spacing and conformational flexibility, allowing the trifluoromethylphenyl group to orient itself effectively within the binding pocket.

  • The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the electrostatic potential of the phenyl ring, potentially leading to more favorable interactions with polar residues in the binding site. Furthermore, this group is known to block metabolic attack, which can improve the pharmacokinetic profile of the compounds.

Experimental Protocols: Ensuring Scientific Integrity

The determination of binding affinities for these compounds relies on robust and well-validated experimental methodologies. The gold standard for such measurements is the in vitro radioligand binding assay.[8]

Radioligand Binding Assay Workflow

The general workflow for a competitive radioligand binding assay is as follows:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing DAT, SERT, or NET) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand and Test Compounds) Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Curve_Fitting Non-linear Regression (Competition Binding Curve) Quantification->Curve_Fitting IC50_Determination Determination of IC50 Curve_Fitting->IC50_Determination Ki_Calculation Calculation of Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

The following protocols are based on established methods for determining binding affinities at DAT, SERT, and NET.[7][9]

1. Membrane Preparation:

  • Source: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine, serotonin, or norepinephrine transporter, or from dissected brain regions rich in these transporters (e.g., striatum for DAT).

  • Homogenization: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The supernatant is discarded.

  • Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous neurotransmitters and other interfering substances.

  • Final Preparation: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Competitive Radioligand Binding Assay:

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Radioligands:

    • DAT: [3H]WIN 35,428 (a cocaine analog)

    • SERT: [3H]Citalopram or [3H]Paroxetine

    • NET: [3H]Nisoxetine or [3H]Tomoxetine

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (the 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine derivative) to the wells.

    • For determination of non-specific binding, add a high concentration of a known, potent inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT/NET).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • IC50 Determination: Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Conclusion

The 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. Based on established structure-activity relationships, modifications to the pyrrolidine nitrogen can be expected to significantly modulate both the potency and selectivity of these compounds for DAT, SERT, and NET. While direct comparative experimental data for a full series of these specific derivatives is not yet publicly available, the principles outlined in this guide provide a robust framework for predicting their binding profiles and for designing future experiments. The detailed radioligand binding assay protocols provided herein offer a validated methodology for obtaining the crucial data needed to fully characterize this and other novel chemical series targeting the monoamine transporters.

References

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Accessed February 12, 2026.
  • Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry.
  • Discovery and Development of Monoamine Transporter Ligands. PMC.
  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. PubMed.
  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC.
  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. ChEMBL.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Overview of Monoamine Transporters. PMC.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Executive Summary & Hazard Identification (SAR Analysis) Compound Class: Fluorinated Pyrrolidine Derivative Physical State: Typically a viscous oil or low-melting solid (hygroscopic). Critical Safety Notice: Specific tox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification (SAR Analysis)

Compound Class: Fluorinated Pyrrolidine Derivative Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

Critical Safety Notice: Specific toxicological data for 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine is limited in public registries. Therefore, under the Precautionary Principle and Structure-Activity Relationship (SAR) protocols, you must treat this substance as a High-Hazard Intermediate .

We derive the safety profile from its two primary pharmacophores:

  • Pyrrolidine Ring (Secondary Amine): Corrosive to mucous membranes, eyes, and skin. High pKa (~11) indicates strong basicity.

  • Trifluoromethyl-Benzyl Moiety: Increases lipophilicity (LogP), significantly enhancing dermal absorption and metabolic stability.

Assumed GHS Classifications:

  • Skin Corr.[1][2][3] 1B: Causes severe skin burns and eye damage.[3][4]

  • Acute Tox. 3: Toxic if swallowed or in contact with skin (enhanced permeation).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for fluorinated amines due to their ability to penetrate standard nitrile rapidly. Use the following tiered protection system.

Hand Protection Strategy

Permeation kinetics dictate that single-layer nitrile is inadequate for prolonged contact.

Task DescriptionGlove MaterialThicknessBreakthrough Time (Est.)Protocol
General Handling (Vials, Closed Systems)Double Nitrile 5 mil (Outer) / 4 mil (Inner)> 60 minsInspect outer glove every 30 mins. Change immediately upon splash.[5]
Synthesis / Pouring (Open Solutions)Laminate (Silver Shield/4H) Multi-layer> 480 minsWear under a nitrile outer glove for dexterity.
Spill Cleanup Butyl Rubber or Viton > 15 mil> 480 minsDo not use standard nitrile for spills > 10 mL.
Respiratory & Body Protection[2][3][7]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Powder): Full-face respirator with P100/OV/AG (Organic Vapor/Acid Gas) cartridges. Note: The amine functionality requires Acid Gas protection.

  • Eye/Face: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Face shields are required when handling volumes > 50 mL or working with concentrated stock solutions.

  • Body: Chemical-resistant lab coat (poly-cotton blend is insufficient for large spills; use Tyvek® or chemically treated cotton).

Operational Workflow: Handling & Synthesis

Decision Logic for Safety Controls

The following logic gate determines your required safety setup based on the physical state of the compound.

SafetyLogic Start Start: Assess Material State IsSolid Is material a Solid/Powder? Start->IsSolid IsSolution Is material in Solution? Start->IsSolution StaticRisk Risk: Static Charge & Dust (Fluorinated solids are static-prone) IsSolid->StaticRisk VaporRisk Risk: Corrosive Vapors (Amine volatility) IsSolution->VaporRisk ControlSolid Control: Anti-static Gun + Balance Enclosure StaticRisk->ControlSolid Action Proceed with Double-Glove Protocol ControlSolid->Action ControlLiq Control: Fume Hood Sash < 18" Secondary Containment Tray VaporRisk->ControlLiq ControlLiq->Action

Figure 1: Operational decision tree for selecting engineering controls based on physical state.

Step-by-Step Handling Protocol

Step 1: Preparation (The "Dry" Phase)

  • Atmosphere: Secondary amines react with atmospheric CO₂ to form carbamates. Handle under Argon or Nitrogen .

  • Static Control: Fluorinated solids are notoriously static-prone. Use an ionizing fan or anti-static gun before weighing to prevent "flying powder" which leads to inhalation hazards.

Step 2: Weighing & Transfer

  • Place the receiving vessel (tared) inside the fume hood.

  • Do not use a spatula if the compound is an oil; use a positive-displacement pipette.

  • If solid: Use a disposable anti-static weighing boat.

  • Immediately re-cap the stock container. Parafilm is insufficient; use electrical tape or a secondary seal if storing long-term.

Step 3: Reaction Monitoring

  • Quenching: When reacting this amine, ensure the quench (often acidic) is added slowly and with cooling. The heat of neutralization for pyrrolidines is significant and can cause solvent flash-boiling.

Emergency Response & Decontamination

Decontamination of Surfaces

Standard soap and water are often ineffective for lipophilic fluorinated compounds.

  • Acid Wash: Wipe surface with dilute acetic acid (5%) or citric acid. This converts the free amine into a water-soluble salt.

  • Solvent Wash: Follow with an ethanol or isopropanol wipe to remove the fluorinated organic residue.

  • Final Rinse: Water and detergent.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Volume > 50mL? Spill->Assess Major Evacuate Lab Call EHS Assess->Major Yes Minor Isolate Area Assess->Minor No Neutralize Apply Amine Neutralizer (Citric Acid/Spill-X-C) Minor->Neutralize Absorb Absorb with Polypropylene Pads Neutralize->Absorb Waste Double Bag -> Hazardous Waste Tag Absorb->Waste

Figure 2: Immediate response logic for spills. Note that amine neutralizers are preferred over simple absorbents to reduce vapor pressure.

Waste Disposal & Storage[3][5][8]

Storage Requirements
  • Conditions: Store at 2–8°C (refrigerated) under inert gas.

  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and strong acids (HCl, H₂SO₄) to prevent violent exothermic reactions.[6]

Disposal Streams

Do not pour down the drain. This compound is toxic to aquatic life (fluorinated organics persist in the environment).

Waste StreamClassificationLabeling Requirement
Primary Waste Organic Base (Corrosive)"Contains Fluorinated Pyrrolidine - High pH - Toxic"
Contaminated Solids Hazardous Debris"Contaminated Gloves/Wipes - Toxic"
Aqueous Wash Basic Aqueous Waste"pH > 10, Trace Organics"

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link][7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Pyrrolidine (Source of SAR Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
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